4-(3,5-Difluorophenyl)oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H5F2NO3 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
VSXGCNKIWVRLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach for oxazolidine-2,4-diones, including derivatives like this compound, involves the reaction of carbamates or substituted amides with 2-hydroxycarboxylic acid esters . This method enables the formation of the oxazolidine ring through intramolecular cyclization under thermal conditions.
The key reaction can be summarized as:
- Carbamate (R¹-NH-COOR⁴) + 2-hydroxycarboxylic acid ester → Oxazolidine-2,4-dione derivative
Where R¹ is an aryl group (in this case, 3,5-difluorophenyl) and R⁴ is an alkyl or aryl substituent on the carbamate ester.
Specific Preparation from Carbamates and 2-Hydroxycarboxylic Acid Esters
According to patent US4220787A, the preparation of oxazolidine-2,4-diones is efficiently achieved by heating a carbamate with a 2-hydroxycarboxylic acid ester at temperatures ranging from 80°C to 250°C , optionally in the presence of catalysts, though the reaction can proceed without them.
-
- Carbamate: 3,5-difluorophenyl carbamate (R¹ = 3,5-difluorophenyl)
- 2-Hydroxycarboxylic acid ester: typically an ester of glycolic or lactic acid derivatives, with alkyl or aryl substituents (R⁴ and R⁵)
-
- Temperature: 80–250°C (optimal range often 120–170°C)
- Catalyst: optional; basic catalysts such as tertiary amines or alkali metal alkoxides can be used in low molar percentages (0.01–0.1 mol%)
- Solvent: often solvent-free to facilitate cyclization and ease of product isolation
-
- The nucleophilic nitrogen of the carbamate attacks the ester carbonyl of the 2-hydroxycarboxylic acid ester.
- Intramolecular cyclization occurs, forming the oxazolidine-2,4-dione ring.
- By-products such as alcohols are distilled off or recycled.
Alternative Method Using Substituted Amides and Aromatic Carbonic Acid Esters
Another method, described in patent EP0056966B1, involves reacting substituted amides with aromatic carbonic acid esters at elevated temperatures (50–250°C), often without solvents and catalysts, or with basic catalysts to improve yield and reaction rate.
-
- Substituted amide with 3,5-difluorophenyl group
- Aromatic carbonic acid ester (high purity, free of impurities)
-
- Temperature: 120–170°C preferred
- Pressure: atmospheric or reduced pressure (vacuum 1–950 mbar) to facilitate removal of by-products
- Catalysts: basic catalysts such as sodium methylate, tertiary amines, or alkali phenolates in catalytic amounts
-
- Reaction can be carried out solvent-free
- Phenolic by-products can be distilled and recycled
- The process allows use of excess ester to drive reaction completion
Comparative Reaction Parameters and Outcomes
Summary Table of Preparation Conditions for this compound
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 3,5-Difluorophenyl carbamate + 2-hydroxycarboxylic acid ester | Heat at 120–170°C, 0.01–0.1 mol% catalyst (optional), solvent-free | Cyclization to oxazolidine-2,4-dione ring |
| 2 | Substituted amide + aromatic carbonic acid ester | Heat at 120–170°C, basic catalyst (optional), vacuum 1–950 mbar | Alternative route, efficient recycling of phenol by-products |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Scientific Research Applications
Overview
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been studied for their efficacy against resistant bacterial strains. A study demonstrated that derivatives with fluorinated phenyl groups enhance antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit protein synthesis.
Anticancer Properties :
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that oxazolidine derivatives can induce apoptosis in cancer cells. A notable case study involved the use of oxazolidine-2,5-diones in targeting specific cancer pathways, leading to reduced cell proliferation in breast cancer cell lines.
Agricultural Applications
Fungicidal Properties :
this compound has been explored for its fungicidal properties. Research highlights its effectiveness in controlling various fungal pathogens affecting crops. A patent describes formulations that incorporate this compound to enhance plant disease resistance, providing a sustainable alternative to traditional fungicides.
Herbicide Development :
The compound's structural characteristics have led to its use in developing new herbicides. Studies indicate that oxazolidine derivatives can inhibit specific enzymes in plants, effectively controlling weed growth without harming the crops. This application is particularly valuable in integrated pest management systems.
Data Tables
Case Studies
- Antimicrobial Study : A recent study published in a peer-reviewed journal highlighted the synthesis of various oxazolidine derivatives, including this compound. The results showed a significant reduction in bacterial counts when tested against Staphylococcus aureus and Escherichia coli.
- Agricultural Application : A field trial conducted on tomato plants demonstrated that the application of a formulation containing this compound significantly reduced the incidence of blight compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with cytochrome enzymes, affecting cellular respiration and other metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine-2,5-dione Derivatives
The physicochemical and functional properties of oxazolidine-2,5-diones are highly dependent on substituents at the 4-position. Below is a comparative analysis of 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione with structurally related analogs:
Table 1: Structural and Functional Comparison of Oxazolidine-2,5-dione Derivatives
Key Findings :
Electronic Effects: The 3,5-difluorophenyl group exerts a stronger electron-withdrawing effect than mono-fluorinated (e.g., 4-fluorophenyl) or alkyl-substituted analogs. This enhances electrophilicity at the oxazolidine ring, favoring nucleophilic reactions . Alkyl substituents (e.g., sec-butyl) lack significant electronic influence but improve lipid solubility.
Steric and Geometric Considerations: Meta-substituted difluorophenyl derivatives (e.g., 3,5-difluoro) exhibit reduced steric hindrance compared to ortho-substituted analogs, enabling easier functionalization .
Biological Relevance :
- Fluorinated derivatives like this compound are prioritized in drug discovery due to fluorine’s ability to enhance metabolic stability and membrane permeability .
- The patent for a related piperazine-containing compound (EP Bulletin, 2023) highlights the utility of 3,5-difluorophenyl groups in optimizing pharmacokinetic profiles, though direct biological data for the oxazolidine-dione core remains scarce .
Biological Activity
4-(3,5-Difluorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique oxazolidine structure characterized by a dione functional group and a 3,5-difluorophenyl substituent. The presence of fluorine enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development. The electrophilic nature of the carbonyl groups allows for various nucleophilic addition reactions, which can lead to the formation of more complex structures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various microorganisms have been determined, showcasing the compound's potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive bacteria |
| Escherichia coli | 16 | Gram-negative bacteria |
| Candida albicans | 4 | Yeast |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with protein synthesis by binding to ribosomal subunits, thereby preventing the formation of essential proteins necessary for bacterial survival .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through various pathways. The specific mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways leading to programmed cell death. The IC50 values obtained from these studies indicate promising therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.
- Protein Synthesis Interference : By binding to ribosomal subunits, it disrupts protein synthesis essential for cell growth.
- Induction of Apoptosis : Activation of apoptotic pathways leads to increased cell death in cancerous cells.
Q & A
Q. What are the established synthetic routes for 4-(3,5-Difluorophenyl)oxazolidine-2,5-dione, and what key reaction parameters influence yield?
The synthesis typically involves cyclization of fluorinated precursors. For example, ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate (a related compound) is synthesized via nucleophilic substitution or condensation reactions using 3,5-difluorophenyl intermediates . Key parameters include:
- Temperature control : Cyclization reactions often require reflux conditions (e.g., 110–130°C in acetic acid/DMF mixtures) to achieve optimal ring closure.
- Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) enhance reaction efficiency by promoting intermediate deprotonation .
- Purification : Recrystallization from DMF-ethanol mixtures improves purity, as noted in analogous oxazolidinedione syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- X-ray diffraction (XRD) : Monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters (a = 8.5–9.0 Å, β ≈ 91°) provide definitive structural confirmation .
- NMR spectroscopy : NMR is critical for verifying fluorine substitution patterns, while and NMR resolve oxazolidinedione ring protons and carbonyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z ≈ 229.05 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of low-energy pathways. For instance, ICReDD’s approach integrates computed activation barriers with experimental feedback to optimize cyclization steps and reduce trial-and-error experimentation . Key steps:
Q. What experimental design strategies are recommended for resolving contradictory data in solvent effect studies on this compound?
- Factorial design : Use a 2³ factorial matrix to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. acetic acid may show opposing effects on reaction rates .
- Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions (e.g., 120°C, 0.1 M sodium acetate in DMF-acetic acid) .
- Robustness testing : Vary parameters within ±10% of optimal values to assess reproducibility .
Q. What mechanistic insights guide the selection of catalysts for asymmetric synthesis of fluorinated oxazolidinediones?
- Chiral induction : Proline-derived organocatalysts promote enantioselective cyclization via hydrogen-bonding interactions with the oxazolidinedione carbonyl group .
- Metal-ligand complexes : Palladium catalysts with BINAP ligands achieve high enantiomeric excess (ee > 90%) in fluorinated systems by stabilizing transition states .
- Kinetic resolution : Racemic mixtures can be resolved using lipases (e.g., Candida antarctica) under mild conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Cross-validation : Compare XRD data (e.g., unit cell parameters) with PubChem entries to confirm structural consistency .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted 3,5-difluorophenyl precursors) that may skew physical properties .
- Standardized protocols : Adopt IUPAC-recommended conditions (e.g., heating rate during melting point determination) to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
